molecular formula C23H25N3O4S B4562351 3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B4562351
M. Wt: 439.5 g/mol
InChI Key: QGTZLUDNVXNPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the core bicyclo[221]hept-5-ene structureThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .

Scientific Research Applications

3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

3-[[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-3-16-12(2)31-22(19(16)20(27)25-11-13-5-4-8-24-10-13)26-21(28)17-14-6-7-15(9-14)18(17)23(29)30/h4-8,10,14-15,17-18H,3,9,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTZLUDNVXNPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

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